molecular formula C17H17IN2O4 B11100298 N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B11100298
M. Wt: 440.23 g/mol
InChI Key: XIVGANJEKXFQBJ-VXLYETTFSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Studied for its antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties. Additionally, the compound’s ability to form stable metal complexes makes it valuable in coordination chemistry and catalysis.

Properties

Molecular Formula

C17H17IN2O4

Molecular Weight

440.23 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C17H17IN2O4/c1-2-24-14-9-11(8-13(18)16(14)22)10-19-20-17(23)15(21)12-6-4-3-5-7-12/h3-10,15,21-22H,2H2,1H3,(H,20,23)/b19-10+

InChI Key

XIVGANJEKXFQBJ-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)I)O

Origin of Product

United States

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